molecular formula C28H31BrN2O2 B582103 (R)-Darifenacin-d4 Hydrobromide CAS No. 1261394-25-5

(R)-Darifenacin-d4 Hydrobromide

Cat. No.: B582103
CAS No.: 1261394-25-5
M. Wt: 511.496
InChI Key: UQAVIASOPREUIT-FQBYKBRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Darifenacin-d4 Hydrobromide is a deuterated form of Darifenacin, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, providing enhanced stability and unique pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Darifenacin-d4 Hydrobromide typically involves the incorporation of deuterium atoms into the Darifenacin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of ®-Darifenacin-d4 Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

®-Darifenacin-d4 Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Darifenacin-d4 Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying deuterium isotope effects.

    Biology: Employed in metabolic studies to understand the metabolic pathways and stability of deuterated compounds.

    Medicine: Investigated for its potential therapeutic benefits in treating overactive bladder and other muscarinic receptor-related disorders.

    Industry: Utilized in the development of new pharmaceuticals with improved pharmacokinetic properties

Mechanism of Action

®-Darifenacin-d4 Hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder smooth muscle. By blocking these receptors, the compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The molecular targets include the M3 muscarinic acetylcholine receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Darifenacin-d4 Hydrobromide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and reduced degradation compared to its non-deuterated counterpart. This results in improved pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

2,2-diphenyl-2-[(3R)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H/t25-;/m0./s1/i13D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAVIASOPREUIT-FQBYKBRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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